molecular formula C31H30N2O4 B8186142 3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester

3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester

Cat. No.: B8186142
M. Wt: 494.6 g/mol
InChI Key: PSYLRDJHRXRZJU-UHFFFAOYSA-N
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Description

3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound often used in synthetic chemistry. This compound is characterized by the presence of benzyloxycarbonyl and trityl protecting groups, which are commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps. One common method includes the reaction of (S)-5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid with triphenylmethanol in the presence of acetic anhydride and concentrated sulfuric acid. The reaction mixture is stirred in glacial acetic acid at 50°C for 2 hours, followed by precipitation in ice .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can remove the protecting groups, revealing the underlying amino functionalities.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl or trityl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce free amines.

Scientific Research Applications

3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The benzyloxycarbonyl and trityl groups are selectively removed under specific conditions, allowing for the controlled release of the active amino functionalities.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(3-[((N-tert-butoxycarbonyl-N-methylamino)acetoxy)methyl]pyridin-2-yl)carbamic acid 1-chloroethyl ester
  • Benzenebutanoic acid, 2-[[(1S,4R)-4-(acetyloxy)-2-cyclopenten-1-yl]oxy]-3-bromo-, methyl ester

Uniqueness

3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is unique due to its dual protecting groups, which offer enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic syntheses where precise control over reaction pathways is required.

Properties

IUPAC Name

methyl 3-(phenylmethoxycarbonylamino)-2-(tritylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYLRDJHRXRZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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